molecular formula C14H16FN3O4S B2963239 8-((4-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-90-6

8-((4-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2963239
CAS RN: 941880-90-6
M. Wt: 341.36
InChI Key: SXUYQLWTYOLWHO-UHFFFAOYSA-N
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Description

“8-((4-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound. It has been studied for its potential anticonvulsant activity .


Synthesis Analysis

The compound has been synthesized as part of a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives . The synthesis process involves several steps, and the compounds were evaluated for their possible anticonvulsant activity .


Molecular Structure Analysis

The molecular formula of the compound is C20H23FN2O6S2. It has an average mass of 470.535 Da and a monoisotopic mass of 470.098145 Da .


Chemical Reactions Analysis

The compound is part of a series of derivatives that were synthesized and evaluated for their anticonvulsant activity . The compounds were tested in a maximal electroshock seizure (MES) test .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 638.0±65.0 °C at 760 mmHg, and a flash point of 339.7±34.3 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Anticonvulsant Activity

A series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized and their pharmacological activity was determined with the objective to better understand their structure–activity relationship for anticonvulsant activity . All the compounds were evaluated for their possible anticonvulsant activity by maximal electroshock seizure (MES) test and their neurotoxic effects were determined by rotarod test . Majority of the compounds were active in MES tests . Compounds 24, 27, and 34 showed a significant and protective effect on seizure, when compared with standard drug phenytoin .

Epilepsy Treatment

Epilepsy is a common neurological affliction characterized by excessive temporary neuronal discharge that affects about 1% of the world’s population . It is affecting a large section of people both male and female across the world . Every year approximately 250,000 new cases are added to this figure . Epilepsy also poses a considerable economic burden on the society . The known potential causes of epilepsy include brain tumors, infections, traumatic head injuries, perinatal insults, developmental malformations, cerebrovascular diseases, febrile seizures, and status epileptics . Many patients have seizures that are resistant to the available medical therapies . Although 70–80% of epileptics are currently controlled by a variety of drugs, seizure protection is often accompanied by numerous side effects including drowsiness, ataxia, gastrointestinal disturbances, gingival hyperplasia, hirsutism, and megaloblastic anemia . Over the years, there has been considerable success in the development of novel antiepileptic drugs (AED) along with new improved formulations .

Future Directions

The compound has been studied for its potential anticonvulsant activity . Future research could further explore this potential and investigate other possible applications of the compound.

properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)6-8-18(9-7-14)23(21,22)11-4-2-10(15)3-5-11/h2-5H,6-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUYQLWTYOLWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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